molecular formula C9H9ClF3NS B8031340 3-Chloro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine

3-Chloro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine

Cat. No. B8031340
M. Wt: 255.69 g/mol
InChI Key: TZZAVCNQQCDVKI-UHFFFAOYSA-N
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Patent
US06262273B1

Procedure details

23.8 g (0.313 mol) of 1-propanethiol were added in the course of 30 minutes to a mixture of 7.9 g (0.313 mol) of 95% pure sodium hydride in 200 ml of THF while flushing with nitrogen and stirring, a temperature of 25-30° C. being maintained by means of cooling. After the mixture had been stirred for 1 hour, 54 g (0.25 mol) of 2,3-dichloro-5-trifluoromethylpyridine in 50 ml THF were added at 25-30° C. in the course of 20 minutes with stirring, and stirring was continued for 10 hours at 23° C. The reaction mixture was concentrated in vacuo, taken up in methylene chloride, extracted with 0.5 N sodium hydroxide solution, dried over magnesium sulfate and concentrated, yielding 63.5 g (99.4%) of the title compound of nD23=1.5120.
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
99.4%

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:4])[CH2:2][CH3:3].[H-].[Na+].Cl[C:8]1[C:13]([Cl:14])=[CH:12][C:11]([C:15]([F:18])([F:17])[F:16])=[CH:10][N:9]=1>C1COCC1>[Cl:14][C:13]1[C:8]([S:4][CH2:1][CH2:2][CH3:3])=[N:9][CH:10]=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
23.8 g
Type
reactant
Smiles
C(CC)S
Name
Quantity
7.9 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
54 g
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)C(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while flushing with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
of cooling
STIRRING
Type
STIRRING
Details
After the mixture had been stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
stirring
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with 0.5 N sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)SCCC
Measurements
Type Value Analysis
AMOUNT: MASS 63.5 g
YIELD: PERCENTYIELD 99.4%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.